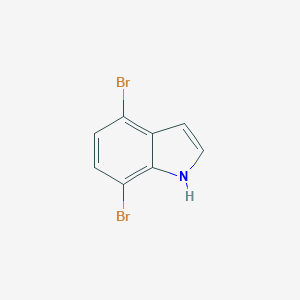

4,7-dibromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHKXNCCGYOQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595933 | |

| Record name | 4,7-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126811-31-2 | |

| Record name | 4,7-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,7-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between promising chemical entities and their practical application in research and development. This guide is born out of the increasing relevance of halogenated indoles as versatile synthons in medicinal chemistry. 4,7-Dibromo-1H-indole, in particular, presents a unique set of strategic advantages for the synthesis of complex molecular architectures. This document is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the how—from its fundamental properties to its application in cutting-edge drug discovery. Every protocol and piece of data has been meticulously sourced to ensure reliability and reproducibility in your own laboratory settings.

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of its effective utilization. This section details the key physical and spectral characteristics of this compound.

Physical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.

| Property | Value |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Appearance | Solid |

| Melting Point | 101-105 °C |

| Boiling Point | 368.956 °C at 760 mmHg (Predicted) |

| Density | 2.048 g/cm³ (Predicted) |

| Storage | Sealed in a dry, room temperature environment |

Note: Predicted values are computationally derived and should be used as an estimation.

Expert Insight: The melting point range suggests the compound is a crystalline solid at room temperature. The necessity for dry, sealed storage indicates potential sensitivity to moisture or air, a critical consideration for maintaining its integrity over time.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical intermediate. Below is a summary of the expected spectroscopic signatures for this compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the N-H proton and the protons on the pyrrole and benzene rings. |

| ¹³C NMR | Resonances for the eight carbon atoms, with those bonded to bromine appearing in a characteristic region. |

| IR Spectroscopy | A distinct N-H stretching vibration, along with aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two bromine atoms. |

Self-Validating Principle in Spectroscopy: The confluence of data from these techniques provides a robust, self-validating confirmation of the structure. For instance, the number of unique signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. The isotopic pattern in the mass spectrum serves as a definitive confirmation of the presence and number of bromine atoms.

Synthesis and Reactivity: A Strategic Approach

The synthetic accessibility and predictable reactivity of this compound are central to its value as a building block.

Synthesis Protocol: Direct Bromination of 1H-Indole

A common and efficient method for the preparation of this compound is the direct bromination of indole. The choice of brominating agent and reaction conditions is critical to control selectivity and maximize yield.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via direct bromination.

Detailed Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1H-indole in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (typically 0 °C or below) using an ice-salt bath. This is a critical step to control the exothermic nature of the bromination and to minimize the formation of undesired side products.

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is preferable to liquid bromine as it is a solid and easier to handle, and it often provides better selectivity.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Structural Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of both indole and NBS. The low-temperature addition of NBS is paramount to control the regioselectivity of the bromination, favoring the desired 4- and 7-positions. Monitoring by TLC is a simple yet effective way to prevent over-bromination and to determine the optimal reaction time.

Reactivity and Selective Functionalization

The synthetic utility of this compound lies in the differential reactivity of the two bromine atoms, which allows for selective functionalization. The C4- and C7-positions are electronically and sterically distinct, enabling a chemist to target one position over the other through careful selection of reaction conditions. This is particularly valuable in palladium-catalyzed cross-coupling reactions.

Logical Relationship: Selective Cross-Coupling

Caption: A simplified diagram illustrating the potential for selective functionalization of this compound.

Expert Insight on Selectivity: The C4-position of the indole ring is generally more sterically accessible and electronically favorable for oxidative addition to a palladium(0) catalyst compared to the more hindered C7-position. By employing milder reaction conditions (e.g., lower temperatures, specific ligands), it is often possible to achieve selective coupling at the C4-position. More forcing conditions can lead to di-substitution at both the C4 and C7 positions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization allows for the systematic exploration of chemical space in the development of new therapeutic agents.

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the 4- and 7-positions allows for the fine-tuning of potency and selectivity. For instance, this compound can be used as a key intermediate in the synthesis of carbazole carboxamide-based inhibitors for the treatment of lymphatic leukemia.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibitors. Its derivatives are being explored for a range of other therapeutic applications, leveraging the diverse biological activities associated with the indole core.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physical and spectroscopic properties, coupled with its predictable and selective reactivity, make it an invaluable asset in the synthesis of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more selective and efficient methods for its functionalization, further expanding its utility in the ongoing quest for new and improved medicines.

References

- This compound | 126811-31-2. J&K Scientific.

- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).

- Cas 36132-08-8, 5,7-DIBROMO INDOLE. LookChem.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- 4,7-dihydro-1H-indole | C8H9N | CID 11964147. PubChem.

- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. (2019).

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).

- 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. (2012).

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. (2023).

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. (2024).

- Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Molecules. (2018).

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025-02-22).

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. (2021).

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024-06-07).

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. (2018).

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.

An In-Depth Technical Guide to 4,7-dibromo-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4,7-Dibromoindole Scaffold

4,7-dibromo-1H-indole (CAS No. 126811-31-2) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its indole core is a privileged structure, forming the backbone of numerous natural products and pharmaceuticals, while the strategic placement of bromine atoms at the C4 and C7 positions offers a unique combination of reactivity and steric influence. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, key reactions, and its growing importance as a synthetic intermediate in the development of novel therapeutics, particularly kinase inhibitors, and advanced materials.[1][2]

The bromine substituents serve as versatile synthetic handles, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments at two distinct points on the indole's benzene ring, facilitating the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] The electron-withdrawing nature of the bromine atoms also modulates the electronic properties of the indole ring, influencing its reactivity and potential as a pharmacophore.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 126811-31-2 | [5] |

| Molecular Formula | C₈H₅Br₂N | [2] |

| Molecular Weight | 274.94 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 368.956 °C at 760 mmHg | [2] |

| Density | 2.048 g/cm³ | [2] |

| Flash Point | 176.939 °C | [2] |

| Storage | Sealed in a dry, room temperature environment | Generic |

Safety Profile:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Synthesis and Purification: Establishing the Core Scaffold

The following DOT graph outlines a generalized workflow for the synthesis of a dibromoindole, which serves as a logical pathway for obtaining the 4,7-disubstituted product.

Caption: Generalized workflow for the synthesis of dibromoindoles.

Detailed Experimental Protocol (Adapted from similar bromination procedures):

Objective: To synthesize this compound via electrophilic bromination of 1H-indole.

Causality: The choice of brominating agent and solvent is critical for controlling the regioselectivity of the reaction. N-Bromosuccinimide (NBS) or elemental bromine can be used. The solvent, such as dimethylformamide (DMF) or carbon tetrachloride (CCl₄), influences the reaction rate and selectivity. The reaction is typically performed at a controlled temperature to minimize the formation of side products. Purification by column chromatography is essential to isolate the desired isomer from other brominated indoles that may form.

Materials:

-

1H-Indole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)

-

Sodium thiosulfate solution (for quenching Br₂)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1H-indole (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the brominating agent (e.g., NBS, 2.0-2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if Br₂ was used) followed by a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.

-

Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its various positions. The N-H proton is acidic and can be deprotonated or substituted. The C2 and C3 positions on the pyrrole ring are susceptible to electrophilic attack, although this reactivity is modulated by the electron-withdrawing bromine atoms. Most importantly, the C-Br bonds at the C4 and C7 positions are prime sites for transition metal-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions:

A key consideration for synthetic chemists is the potential for regioselective functionalization. The electronic and steric environments of the C4-Br and C7-Br bonds are different, which can, in some cases, allow for selective reaction at one site over the other. The C7 position is generally less sterically hindered than the C4 position, which is flanked by the fused pyrrole ring. This can lead to preferential reaction at C7 under certain conditions. However, double coupling to functionalize both positions is also a common and powerful strategy.[6]

Caption: Key cross-coupling reactions of this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following protocol is adapted from a highly efficient, microwave-assisted procedure for the diarylation of a related dibromoindole in water, highlighting a green chemistry approach.[6]

Objective: To synthesize a 4,7-diaryl-1H-indole via a double Suzuki-Miyaura coupling.

Causality: This protocol utilizes a palladium catalyst, typically Pd(PPh₃)₄, which is effective for cross-coupling reactions. The use of a base (e.g., Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes. Water as a solvent makes this a more environmentally friendly process.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Water (H₂O) and Ethanol (EtOH)

-

Microwave reactor vial

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (3.0 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Seal the vial and flush with a stream of dry nitrogen.

-

Add a 4:1 mixture of H₂O and EtOH (2.5 mL) via a septum.

-

Sonicate the vial for 30 seconds to ensure mixing.

-

Heat the reaction mixture in a microwave reactor for 1 hour at 120 °C.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the pure 4,7-diaryl-1H-indole.

Applications in Drug Discovery and Materials Science

The 4,7-disubstituted indole scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The indole nucleus can serve as a scaffold that mimics the adenine part of ATP, binding to the hinge region of the kinase active site. The substituents at the C4 and C7 positions can then be tailored to interact with specific pockets within the kinase, thereby conferring potency and selectivity.[7][8]

For instance, derivatives of this compound are used as key intermediates in the synthesis of inhibitors for kinases such as Breast Tumor Kinase (BRK/PTK6), which is implicated in breast cancer.[9]

Caption: Binding model of an indole-based kinase inhibitor.

In materials science, the electron-rich nature of the indole ring, combined with the potential for extensive π-conjugation through arylation at the C4 and C7 positions, makes these derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The diarylated indoles synthesized via the Suzuki-Miyaura coupling have been shown to be fluorescent, indicating their potential as organic luminophores.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its true power lies in the strategic placement of two bromine atoms on the benzenoid ring of the indole nucleus, which opens up a vast chemical space for the creation of novel, complex molecules. The ability to perform regioselective or double cross-coupling reactions allows for precise control over the final molecular architecture. For researchers and professionals in drug discovery, this compound provides a robust scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. As synthetic methodologies continue to advance, the applications of this compound are poised to expand further, solidifying its role as a key intermediate in the pursuit of new medicines and materials.

References

- This compound: Your Key Intermediate for Chemical Innovation. (2025, October 24).

- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH.

- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10).

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (2021, April 6).

- A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Butyl-1H-indole - Benchchem.

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchGate.

- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.

- This compound | 126811-31-2 - J&K Scientific.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.

- 4-iodopyrazole in the synthesis of kinase inhibitors - Benchchem.

- 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole - Benchchem.

- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters - ACS Publications.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchGate. (2021, February 1).

- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing. (2021, November 16).

- C-H Functionalization of Indoles at the C7 Position - ResearchGate. (2025, August 6).

- C4–H indole functionalisation: precedent and prospects - RSC Publishing.

- Buchwald–Hartwig amination - Wikipedia.

- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC - NIH. (2021, June 10).

- Suzuki cross-coupling reactions of 4,7-dibromo[1][3][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. (2025, August 7).

- A Short Review of C7 – H Bond Functionalization of Indole/Indoline - IDEAS/RePEc.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.

- Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH.

- 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI.

- 5 Combination of 1H and 13C NMR Spectroscopy.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.

- US5545644A - Indole derivatives - Google Patents.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).

- Supporting information Indoles - The Royal Society of Chemistry.

- EP1829872B1 - Processes for production of indole compounds - Google Patents.

- Indole | C8H7N | CID 798 - PubChem - NIH.

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.

- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2025, August 10).

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.

- US7763732B2 - Indole derivatives - Google Patents.

- scientific letter - Atlanchim Pharma. (2022, December 13).

- Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide - Benchchem.

- KR20160010522A - Pyrimidin-4-yl)oxy)-1h-indole-1-carboxamide derivatives and use thereof - Google Patents.

- Cas 126811-31-2,this compound - LookChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 4,7-dibromo-1H-indole

An In-depth Technical Guide to the Physicochemical and Application Properties of 4,7-dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal halogenated indole derivative. Moving beyond a simple data presentation, this document elucidates the causality behind its characterization, the logic of its synthetic applications, and the self-validating nature of its analytical protocols. As a Senior Application Scientist, the aim is to deliver not just data, but actionable, field-proven insights into the utility of this compound in modern research and development.

Core Molecular Attributes

This compound is a significant heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring two bromine atoms on the benzene portion of the indole ring, provides unique electronic properties and synthetically versatile handles for creating more complex molecules.[2][3] The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity, which begins with its molecular formula and the corresponding molecular weight.

The molecular formula of this compound is C₈H₅Br₂N , and its molecular weight is 274.94 g/mol .[1][2][4] These fundamental values are the bedrock upon which all stoichiometric calculations, analytical interpretations, and experimental designs are based.

Physicochemical Data Summary

For ease of reference, the core quantitative data for this compound are summarized below. These values are critical for experimental planning, including solvent selection, reaction temperature, and safety protocols.

| Property | Value | Source |

| CAS Number | 126811-31-2 | [4] |

| Molecular Formula | C₈H₅Br₂N | [2][4] |

| Molecular Weight | 274.94 g/mol | [1][4] |

| Appearance | Solid | |

| Boiling Point | 368.956°C at 760 mmHg | [2] |

| Density | 2.048 g/cm³ | [2] |

| Storage | Sealed in dry, room temperature | [4] |

The Self-Validating System: Experimental Confirmation of Molecular Weight and Structure

Trust in a chemical reagent is paramount. The identity and purity of this compound are not merely accepted from a label; they are confirmed through a suite of analytical techniques that form a self-validating system. Each method provides a piece of the puzzle, and together they authoritatively confirm the structure and, by extension, the molecular weight.

Mass Spectrometry (MS): Direct Molecular Weight Determination

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the presence of two bromine atoms creates a distinctive isotopic pattern, providing irrefutable evidence of its composition. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic triplet peak pattern in the mass spectrum:

-

(M)+ peak (containing two ⁷⁹Br atoms)

-

(M+2)+ peak (containing one ⁷⁹Br and one ⁸¹Br atom)

-

(M+4)+ peak (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1, a unique signature for a dibrominated compound.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A minute quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the molecule to form a molecular ion (M⁺˙).

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The spectrum is analyzed to identify the molecular ion peak cluster around m/z = 274, confirming the molecular weight and the dibrominated nature of the compound.

Caption: Workflow for MS-based molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

While MS confirms the molecular weight, NMR spectroscopy validates the specific arrangement of atoms (the constitution). ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.[5]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the indole ring. The integration (area under each peak) will correspond to the number of protons, and the splitting patterns (multiplicity) will reveal adjacent proton relationships.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, attached to bromine).

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band to observe is the N-H stretch of the indole ring, which provides further confirmation of the compound's identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum should display a characteristic absorption peak for the N-H stretch, typically in the region of 3400-3300 cm⁻¹, confirming the presence of the indole secondary amine.

Role in Synthesis and Drug Discovery

The true value of this compound lies in its application as a versatile synthetic intermediate. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[6] The bromine atoms at the 4- and 7-positions serve as strategic anchor points for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[7][8]

This compound is a key precursor for the synthesis of:

-

Kinase Inhibitors: It is used to synthesize carbazole carboxamide-based inhibitors targeting Bruton's tyrosine kinase (BTK), which are investigated for the treatment of lymphatic leukemia.[2]

-

Antiviral Agents: It serves as a building block for developing inhibitors of the Hepatitis C virus.[2]

-

Chemosensors: The unique electronic properties of its derivatives have been harnessed to create fluorescent chemosensors for detecting ions like iodide.[2]

Caption: Role of this compound as a synthetic precursor.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. Based on available safety data, the compound is classified as an irritant and may cause allergic skin reactions.

-

Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][10]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Conclusion

This compound is a well-characterized and highly valuable compound in the fields of organic synthesis and medicinal chemistry. Its molecular weight of 274.94 g/mol is not just a theoretical value but is rigorously confirmed through a system of complementary analytical techniques including mass spectrometry, NMR, and IR spectroscopy. The strategic placement of two bromine atoms provides chemists with powerful tools to construct complex molecular architectures, leading to the development of novel kinase inhibitors, antiviral agents, and advanced materials. Adherence to established safety protocols ensures its effective and safe utilization in the laboratory.

References

- WorldOfChemicals. (2025, October 24). This compound: Your Key Intermediate for Chemical Innovation.

- LookChem. (n.d.). Cas 126811-31-2, this compound.

- González-Rosa, J. C., et al. (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules.

- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences.

- Kumari, A., & Singh, R. K. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy this compound-2,3-dione | 20780-89-6 [smolecule.com]

- 4. 126811-31-2|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 4,7-dibromo-1H-indole: Structure, Isomers, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-dibromo-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine atoms on the benzene portion of the indole scaffold, imparts distinct physicochemical properties and provides strategic handles for further chemical modification. This guide provides a comprehensive overview of the structural features of this compound, a detailed exploration of its isomers, and a thorough discussion of its synthesis and reactivity. Particular emphasis is placed on its application in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of kinase inhibitors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The indole scaffold's ability to mimic peptide structures and engage in various non-covalent interactions with biological macromolecules has cemented its importance in medicinal chemistry.[2] The introduction of halogen atoms, particularly bromine, onto the indole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target, making halogenated indoles highly valuable synthetic intermediates.

Structural Elucidation: this compound

This compound possesses the molecular formula C₈H₅Br₂N and a molecular weight of 274.94 g/mol . The core of the molecule is the 1H-indole, which consists of a benzene ring fused to a pyrrole ring. In this specific isomer, two bromine atoms are substituted at positions 4 and 7 of the benzene ring.

The structural formula of this compound is as follows:

Caption: Structural formula of this compound.

The presence and position of the two bromine atoms significantly influence the electronic properties and reactivity of the indole ring system.

Isomers of Dibromo-1H-indole: A Comparative Overview

A number of positional isomers of dibromo-1H-indole exist, each with its own distinct chemical properties and potential applications. The location of the bromine atoms on the indole scaffold dictates the molecule's reactivity and steric hindrance, which in turn influences its utility in organic synthesis.

Below is a table summarizing some of the common dibromo-1H-indole isomers:

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-dibromo-1H-indole | 33979-51-6 | C₈H₅Br₂N | 274.94 |

| 2,5-dibromo-1H-indole | 101497753 | C₈H₅Br₂N | 274.94 |

| 3,6-dibromo-1H-indole | 74076-56-5 | C₈H₅Br₂N | 274.94 |

| This compound | 126811-31-2 | C₈H₅Br₂N | 274.94 |

| 5,6-dibromo-1H-indole | 133549-33-8 | C₈H₅Br₂N | 274.94 |

| 5,7-dibromo-1H-indole | 133549-34-9 | C₈H₅Br₂N | 274.94 |

| 6,7-dibromo-1H-indole | 133549-35-0 | C₈H₅Br₂N | 274.94 |

The synthesis of a specific dibromoindole isomer often requires a regioselective approach, as direct bromination of indole can lead to a mixture of products. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid has been shown to regioselectively yield methyl 5,6-dibromoindole-3-carboxylate.[3][4][5]

Synthesis of this compound

While various methods exist for the synthesis of substituted indoles, a common strategy for preparing this compound involves the Fischer indole synthesis. This method typically starts with a suitably substituted phenylhydrazine, in this case, (2,5-dibromophenyl)hydrazine, which is then reacted with a ketone or aldehyde.

A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

-

Step 1: Formation of the Hydrazone:

-

To a solution of (2,5-dibromophenyl)hydrazine hydrochloride in ethanol, add a slight excess of pyruvate (or another suitable keto-acid).

-

Heat the mixture at reflux for 1-2 hours to facilitate the condensation reaction and formation of the corresponding hydrazone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the hydrazone product by filtration.

-

-

Step 2: Cyclization to the Indole:

-

The isolated hydrazone is then subjected to cyclization in the presence of a suitable acid catalyst, such as polyphosphoric acid or a Lewis acid (e.g., ZnCl₂).

-

Heat the mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature will depend on the specific substrate and catalyst used.

-

The cyclization reaction involves an electrocyclic rearrangement followed by the elimination of ammonia to form the indole ring.

-

After the reaction is complete, quench the reaction mixture by pouring it onto ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Caption: Fischer Indole Synthesis Workflow.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature and should be stored in a dry, sealed container.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Physical Form | Solid |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Spectroscopic Characterization:

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrole and benzene rings.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Applications

The two bromine atoms at the 4- and 7-positions of the indole ring are key to the synthetic utility of this compound. These C-Br bonds can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

6.1. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[6] The reactivity of the C-Br bonds in this compound makes it an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoindole with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4- and/or 7-positions. The selective mono- or di-arylation can often be controlled by stoichiometry and reaction conditions.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the dibromoindole with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[6][7] This is a crucial reaction for the synthesis of various biologically active molecules containing an arylamine moiety.

The differential reactivity of the C4-Br and C7-Br bonds can be exploited for selective functionalization. The C4-position is generally more sterically hindered, which can influence the regioselectivity of the coupling reaction, particularly with bulky coupling partners.

Caption: Key Cross-Coupling Reactions of this compound.

6.2. Application in the Synthesis of Kinase Inhibitors:

A significant application of this compound is in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[6] The indole scaffold can serve as a template that can be elaborated through cross-coupling reactions to generate potent and selective inhibitors.

For example, this compound is a key intermediate in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The dibromoindole core can be functionalized to produce carbazole carboxamide-based inhibitors.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined structure, coupled with the reactivity of its two bromine atoms, provides a platform for the construction of complex molecular architectures. The ability to selectively functionalize the 4- and 7-positions through modern cross-coupling methodologies has made it an important intermediate in the development of targeted therapies, including potent kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists working at the forefront of medicinal chemistry and materials science.

References

- Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021–5023. [Link][4][5]

- Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. University of Birmingham Research Portal. [Link][4][5][6]

- LookChem. (n.d.). Cas 126811-31-2, this compound.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Bansal, R., & Kumar, R. (2020). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 94, 103381. [Link]

- Recent advancements on biological activity of indole and their derivatives: A review. (2022).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 2. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4,7-dibromo-1H-indole: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Dihalogenated Indoles in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Among the myriad of substituted indoles, dihalogenated derivatives, such as 4,7-dibromo-1H-indole, have emerged as exceptionally versatile intermediates. The strategic placement of two bromine atoms on the benzene ring of the indole scaffold imparts unique reactivity and provides two distinct points for further functionalization. This allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes.

This guide provides an in-depth technical overview of this compound (CAS No. 126811-31-2), a key building block in contemporary organic synthesis.[2] We will explore its historical context, detail a robust synthetic protocol, provide comprehensive characterization data, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this powerful synthetic intermediate.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not prominent in the historical literature, its emergence is intrinsically linked to the development of modern indole synthesis methodologies. The Leimgruber-Batcho indole synthesis, first disclosed in the 1970s, provided a highly efficient and versatile route to a wide range of substituted indoles, starting from readily available ortho-nitrotoluenes.[3][4] This methodology is particularly well-suited for the preparation of indoles with substitution patterns that are difficult to achieve with older methods like the Fischer indole synthesis. The synthesis of this compound is a prime example of the power of the Leimgruber-Batcho approach, enabling the construction of this specific dibrominated scaffold from a correspondingly substituted nitrotoluene.

Synthesis of this compound: The Leimgruber-Batcho Approach

The most logical and widely applicable method for the synthesis of this compound is the Leimgruber-Batcho synthesis. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Causality Behind Experimental Choices

The choice of the Leimgruber-Batcho synthesis is dictated by its efficiency and the commercial availability of the starting material, 2,5-dibromotoluene. Nitration of this starting material provides the necessary ortho-nitro group to direct the indole ring formation. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is critical for the formation of the enamine intermediate, as it is a highly reactive and effective reagent for this transformation. The subsequent reductive cyclization is a key step, and various reducing agents can be employed. Raney nickel with hydrazine is a classic and effective choice, offering high yields under relatively mild conditions.[4]

Experimental Protocol

Step 1: Nitration of 2,5-dibromotoluene

A detailed protocol for the nitration of 2,5-dibromotoluene to yield 1,4-dibromo-2-methyl-5-nitrobenzene is a necessary prerequisite.

Step 2: Leimgruber-Batcho Synthesis of this compound

-

Part A: Enamine Formation

-

To a solution of 1,4-dibromo-2-methyl-5-nitrobenzene in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the intermediate enamine is typically used directly in the next step without purification.

-

-

Part B: Reductive Cyclization

-

The crude enamine solution is diluted with a suitable solvent such as methanol or ethanol.

-

Carefully add Raney nickel as a slurry in the chosen solvent.

-

To this suspension, add hydrazine hydrate dropwise at a controlled temperature. An exothermic reaction is expected.

-

After the addition is complete, the reaction is stirred until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.

-

The Raney nickel is carefully filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

-

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

| Property | Data |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| CAS Number | 126811-31-2 |

| Appearance | Solid |

| Boiling Point | 368.956°C at 760 mmHg |

| Density | 2.048 g/cm³ |

| ¹H NMR (Predicted) | δ (ppm): 8.1-8.3 (br s, 1H, NH), 7.3-7.5 (m, 2H), 6.9-7.1 (m, 1H) |

| ¹³C NMR (Predicted) | δ (ppm): 137, 130, 125, 124, 122, 115, 112, 103 |

| Mass Spectrum (EI) | m/z (%): 275 (M⁺), 273, 194, 115 |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1600, ~1450 (aromatic C=C stretch) |

Note: NMR data is predicted and may vary based on solvent and experimental conditions. Experimental data should be obtained for confirmation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the field of oncology. The bromine atoms at the 4 and 7 positions serve as convenient handles for introducing further complexity through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the rapid generation of libraries of compounds for screening against various biological targets.

One notable application is in the synthesis of carbazole carboxamide-based inhibitors of Bruton's tyrosine kinase (BTK), which are being investigated for the treatment of lymphatic leukemia.[5] The 4,7-dibromoindole core provides a rigid scaffold to which various pharmacophoric groups can be attached to optimize binding affinity and selectivity for the target kinase.

Caption: Application workflow of this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the Leimgruber-Batcho method is a reliable and scalable route. The presence of two addressable bromine atoms allows for diverse and complex molecular designs. As the demand for novel heterocyclic compounds continues to grow, the utility of this compound as a key building block is expected to expand, paving the way for the discovery of new and improved therapeutic agents and functional materials.

References

- Vertex AI Search. (2024).

- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,133. Washington, DC: U.S.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Online].

- LookChem. (2024). Cas 126811-31-2, this compound. [Online].

- J&K Scientific. (2024). This compound | 126811-31-2. [Online].

- PubChem. (2024). This compound. [Online].

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery. [Online].

- LookChem. (2024). 126811-31-2 Usage. [Online].

- Wiley-VCH. (2007).

- ResearchGate. (2016).

- MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Online].

- Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Online].

Sources

Spectroscopic Characterization of 4,7-dibromo-1H-indole: A Technical Guide for Researchers

Introduction

Molecular Structure and Expected Spectroscopic Features

The molecular formula of 4,7-dibromo-1H-indole is C₈H₅Br₂N, with a molecular weight of approximately 274.94 g/mol .[1] The structure, featuring a dibrominated indole core, dictates the expected spectroscopic signatures. The bromine atoms, being electron-withdrawing and heavy, will significantly influence the electronic environment and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the indole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display signals corresponding to the five protons on the indole core. The chemical shifts will be influenced by the deshielding effect of the bromine atoms and the aromatic ring currents.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 8.1 - 8.3 | broad singlet | - | The N-H proton of indoles typically appears as a broad singlet in this region due to quadrupole broadening and potential hydrogen bonding. |

| H-2 | 7.2 - 7.4 | triplet | ~2.5 - 3.0 | This proton is coupled to H-3 and the N-H proton (if not fully exchanged). |

| H-3 | 6.5 - 6.7 | triplet | ~2.5 - 3.0 | Coupled to H-2 and the N-H proton. Its upfield shift is characteristic of the electron-rich pyrrole ring. |

| H-5 | 7.1 - 7.3 | doublet | ~8.0 - 8.5 | Coupled to H-6 (ortho coupling). |

| H-6 | 6.9 - 7.1 | doublet | ~8.0 - 8.5 | Coupled to H-5 (ortho coupling). |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving sufficient resolution to accurately determine the coupling constants and resolve the multiplicities of the aromatic protons.[3] Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds; however, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which would shift the N-H proton significantly downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the eight distinct carbon environments in this compound. The carbon atoms directly attached to the bromine atoms (C-4 and C-7) are expected to be significantly shielded due to the heavy atom effect, resulting in upfield shifts compared to the parent indole.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 123 - 126 | A typical chemical shift for the C-2 of the indole ring. |

| C-3 | 101 - 104 | The electron-rich nature of the pyrrole ring results in an upfield shift for C-3. |

| C-3a | 127 - 130 | Bridgehead carbon adjacent to the pyrrole ring. |

| C-4 | 115 - 118 | Shielded due to the direct attachment of a bromine atom. |

| C-5 | 121 - 124 | Influenced by the adjacent bromine atom at C-4. |

| C-6 | 120 - 123 | Relatively unaffected by the bromine substitutions. |

| C-7 | 113 - 116 | Shielded due to the direct attachment of a bromine atom. |

| C-7a | 134 - 137 | Bridgehead carbon adjacent to the benzene ring. |

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, providing a self-validating structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern.

Expected Mass Spectrometry Data:

| Ion | m/z (relative intensity) | Fragmentation Pathway |

| [M]⁺ | 273/275/277 (1:2:1) | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 194/196 (1:1) | Loss of one bromine atom. |

| [M-2Br]⁺ | 115 | Loss of both bromine atoms. |

| [M-HCN]⁺ | 246/248/250 (1:2:1) | Loss of hydrogen cyanide from the pyrrole ring, a common fragmentation for indoles. |

Expertise & Experience: The observation of the M, M+2, and M+4 peaks in a roughly 1:2:1 ratio is a definitive indicator of a dibrominated compound. This isotopic signature is a powerful diagnostic tool in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C-H bonds, as well as the aromatic C=C bonds.

Expected Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3300 | Medium, Sharp | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 800 - 700 | Strong | C-Br stretch |

| 750 - 700 | Strong | C-H out-of-plane bending |

Authoritative Grounding: The N-H stretching frequency in indoles is a sharp band, which distinguishes it from the broader O-H stretch of alcohols and carboxylic acids. The C-Br stretching vibrations are typically found in the fingerprint region and can be difficult to assign definitively without comparison to a known spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in definitive signal assignments.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and key fragment ions.

Infrared Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the N-H, C-H, and aromatic C=C functional groups.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized or procured sample of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and workflow offer a practical framework for obtaining and interpreting the necessary spectroscopic information, ensuring the scientific integrity of research and development activities involving this versatile compound.

References

- This compound: Your Key Intermediate for Chemical Innovation. (2026).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Wiley-VCH 2007 - Supporting Information. (2007).

- ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. (n.d.).

- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).

- Cas 126811-31-2,this compound - LookChem. (n.d.).

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).

- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (n.d.).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,7-dibromo-1H-indole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 4,7-dibromo-1H-indole (CAS: 126811-31-2), a key intermediate in medicinal chemistry and organic synthesis[1][2]. As experimentally acquired spectra for this specific compound are not widely available in public databases, this guide utilizes high-quality predicted spectral data, providing a robust framework for researchers in the field. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a standardized experimental protocol for data acquisition, and discuss common spectral interpretation challenges. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents[3]. The strategic placement of bromine atoms at the 4- and 7-positions of the indole ring, as in this compound, profoundly influences the molecule's electronic properties and reactivity, making it a valuable building block for complex molecular architectures.

Unambiguous structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C[3]. This guide serves as a detailed reference for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling its confident identification and characterization.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear understanding of the molecular structure and a consistent atom numbering system. The standard IUPAC numbering for the indole ring is applied to this compound as illustrated below. This numbering is essential for the correct assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule[2]. The predicted ¹H NMR data for this compound was generated using ChemDraw's NMR prediction algorithm[4]. The presence of two electron-withdrawing bromine atoms significantly influences the chemical shifts of the aromatic protons.

Causality of Chemical Shifts:

-

N-H Proton (H1): The proton on the nitrogen atom is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its chemical shift is highly dependent on solvent and concentration[4].

-

Pyrrole Ring Protons (H2, H3): H2 and H3 are part of the electron-rich pyrrole ring. They typically appear as doublets of doublets (or triplets with similar coupling constants). H3 is adjacent to the benzene ring, while H2 is adjacent to the nitrogen atom.

-

Benzene Ring Protons (H5, H6): The protons on the benzene portion of the indole are ortho and meta to the bromine atoms. The strong electron-withdrawing and anisotropic effects of the bromine atoms cause these protons to be deshielded, shifting them downfield. H5 and H6 will appear as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound (Predicted in CDCl₃ at 400 MHz)

| Proton (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~8.4 (broad s) | br s | - |

| H2 | 7.28 | t | J = 2.9 |

| H3 | 6.55 | dd | J = 2.9, 1.9 |

| H5 | 7.21 | d | J = 8.5 |

| H6 | 6.95 | d | J = 8.5 |

Note: The prediction was performed using ChemDraw v22.2. The chemical shift of the N-H proton is highly variable and is presented as an approximation.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments[2]. The predicted ¹³C NMR data reveals eight distinct signals, corresponding to the eight carbon atoms in this compound.

Causality of Chemical Shifts:

-

Carbons bonded to Bromine (C4, C7): The most significant effect is observed for the carbons directly attached to the bromine atoms. The "heavy atom effect" of bromine typically causes a shielding effect, shifting the attached carbon signals upfield compared to what might be expected from electronegativity alone. However, in this case, the predicted shifts are in the typical aromatic region.

-

Pyrrole Ring Carbons (C2, C3, C3a, C7a): These carbons appear in characteristic regions for indole systems. C2, adjacent to the nitrogen, is typically the most downfield of this group.

-

Benzene Ring Carbons (C5, C6): These carbons are influenced by the adjacent bromine atoms and the fused ring system.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted in CDCl₃ at 100 MHz)

| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |

| C2 | 126.1 |

| C3 | 102.8 |

| C3a | 129.5 |

| C4 | 114.7 |

| C5 | 124.3 |

| C6 | 121.8 |

| C7 | 116.2 |

| C7a | 135.9 |

Note: The prediction was performed using ChemDraw v22.2.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a validated, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related compounds.

Workflow Diagram:

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the N-H proton is observed sharply.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 7-8 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (both zero- and first-order) to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure the baseline is flat.

-

Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Troubleshooting and Advanced Considerations

-

Broad N-H Signal: The N-H proton of an indole often appears as a broad signal, or may even be absent, due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other acidic protons in the sample[4]. Lowering the temperature of the experiment can sometimes slow this exchange rate, resulting in a sharper peak.

-

Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, like the N-H proton. Polar solvents can lead to downfield shifts of this signal. Aromatic solvents like benzene-d₆ can cause notable shifts due to anisotropic effects[4].

-

2D NMR Experiments: For unambiguous assignment, especially in more complex indole derivatives, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-4 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

-

Conclusion

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound based on highly accurate predicted data. The provided spectral assignments, rooted in fundamental principles of chemical shifts and coupling, offer a reliable reference for chemists. The detailed experimental protocol and troubleshooting advice furnish researchers with a practical framework for obtaining and interpreting high-quality NMR data for this compound and its analogues, thereby supporting the advancement of research and development in synthetic and medicinal chemistry.

References

- ChemAxon. (n.d.). NMR Predictor.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- J&K Scientific. (n.d.). This compound | 126811-31-2.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- PerkinElmer Informatics. (2023). ChemDraw Professional.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). Indole.

- LookChem. (n.d.). Cas 126811-31-2, this compound.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.